

Spectroscopic Data for 2-Phenylbutan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylbutan-2-ol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenylbutan-2-ol**, a tertiary alcohol of interest in various chemical and pharmaceutical research contexts. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for **2-phenylbutan-2-ol** is summarized in the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylbutan-2-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.45 - 7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
1.95	Singlet	1H	Hydroxyl proton (-OH)
1.79	Quartet (q)	2H	Methylene protons (-CH ₂)
1.49	Singlet	3H	Methyl protons (-CH ₃ , alpha to phenyl)
0.75	Triplet (t)	3H	Methyl protons (-CH ₃ of ethyl group)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylbutan-2-ol

Chemical Shift (δ) ppm	Assignment
147.8	Quaternary aromatic carbon (C-ipso)
128.2	Aromatic methine carbons (C-ortho/C-meta)
126.6	Aromatic methine carbon (C-para)
125.1	Aromatic methine carbons (C-ortho/C-meta)
77.2	Quaternary aliphatic carbon (C-OH)
36.6	Methylene carbon (-CH ₂)
26.5	Methyl carbon (-CH ₃ , alpha to phenyl)
8.8	Methyl carbon (-CH ₃ of ethyl group)

Table 3: Infrared (IR) Spectroscopic Data for 2-Phenylbutan-2-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Strong, Broad	O-H stretch (alcohol)
3090 - 3020	Medium	C-H stretch (aromatic)
2970 - 2880	Strong	C-H stretch (aliphatic)
1600, 1495, 1445	Medium - Weak	C=C stretch (aromatic ring)
1375	Medium	C-H bend (methyl)
1150	Strong	C-O stretch (tertiary alcohol)
765, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 4: Mass Spectrometry (MS) Data for 2-Phenylbutan-2-ol

m/z	Relative Intensity	Plausible Fragment
150	Low	[M] ⁺ (Molecular Ion)
135	Moderate	[M - CH ₃] ⁺
121	High	[M - C ₂ H ₅] ⁺
105	Moderate	[C ₈ H ₉] ⁺
77	Moderate	[C ₆ H ₅] ⁺
43	Base Peak	[C ₂ H ₅ CO] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

- Sample Preparation: Approximately 10-20 mg of **2-phenylbutan-2-ol** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used for data acquisition.
- ^1H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain a spectrum with singlet peaks for each unique carbon. A spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) were used, with a significantly higher number of scans compared to the ^1H NMR experiment to compensate for the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer.

- Sample Preparation: As **2-phenylbutan-2-ol** is a liquid at room temperature, the spectrum was acquired using the neat liquid. A drop of the sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used by placing a drop of the sample directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector was utilized.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. Typically, 16 to 32 scans were co-added at a resolution of 4 cm^{-1} over a range of

4000 to 400 cm^{-1} . The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).

- Sample Introduction: A dilute solution of **2-phenylbutan-2-ol** in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the gas chromatograph. The GC separated the analyte from the solvent and any impurities before it entered the mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.^[1] In this process, high-energy electrons bombard the sample molecules, causing the ejection of an electron to form a radical cation (the molecular ion).^[1]
- Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing the relative intensity of each ion.

Mandatory Visualization

The following diagram illustrates the structure of **2-phenylbutan-2-ol** and highlights the origins of key signals in its ^1H NMR, ^{13}C NMR, and Mass Spectra.

Caption: Structure of **2-phenylbutan-2-ol** with key NMR and MS correlations.

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References

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